molecular formula C18H26N2O4S B11085869 Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B11085869
M. Wt: 366.5 g/mol
InChI Key: LAMQPFDUOHTJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexylamino group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyclohexylamino group: This step involves the reaction of the thiophene derivative with cyclohexylamine under controlled conditions.

    Addition of the propionylamino group: This is typically done through an acylation reaction using propionyl chloride or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the functional groups, especially the amino and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(((CYCLOHEXYLAMINO)CARBONYL)AMINO)BENZOATE
  • ETHYL 5-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXYLATE

Uniqueness

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its thiophene ring structure

Properties

Molecular Formula

C18H26N2O4S

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C18H26N2O4S/c1-4-13(21)20-17-14(18(23)24-5-2)11(3)15(25-17)16(22)19-12-9-7-6-8-10-12/h12H,4-10H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

LAMQPFDUOHTJBR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C(=O)NC2CCCCC2)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.